Hydrofurimazine

Description

BenchChem offers high-quality Hydrofurimazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydrofurimazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C24H19N3O3 |

|---|---|

Molecular Weight |

397.4 g/mol |

IUPAC Name |

8-benzyl-2-(furan-2-ylmethyl)-6-(3-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol |

InChI |

InChI=1S/C24H19N3O3/c28-18-9-4-8-17(13-18)22-15-27-23(20(25-22)12-16-6-2-1-3-7-16)26-21(24(27)29)14-19-10-5-11-30-19/h1-11,13,15,28-29H,12,14H2 |

InChI Key |

JHMNSROVQHYTQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CO4)C5=CC(=CC=C5)O |

Origin of Product |

United States |

Foundational & Exploratory

Hydrofurimazine: A Technical Guide for Advanced Bioluminescence Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrofurimazine (HFz) is a synthetic imidazopyrazinone-based substrate developed for the NanoLuc® luciferase, a highly catalytic enzyme engineered for sensitive bioluminescence imaging (BLI).[1][2] It is an analog of furimazine (Fz), the foundational substrate for NanoLuc®, designed to overcome some of the limitations of the parent compound, particularly its poor aqueous solubility.[2][3] This enhanced solubility allows for the delivery of higher doses in in-vivo studies, leading to brighter and more sustained light emission.[4][5] Hydrofurimazine is a crucial tool for researchers requiring high-sensitivity detection in various biological models, including viral infection and oncology studies.[6][7]

Chemical Structure and Properties

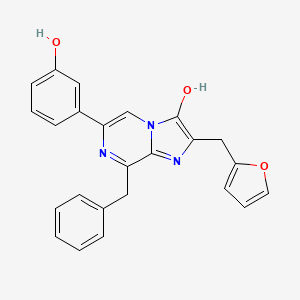

Hydrofurimazine is chemically known as 8-Benzyl-2-(furan-2-ylmethyl)-6-(3-hydroxyphenyl)imidazo[1,2-a]pyrazin-3(7h)-one.[1] Its structure incorporates a hydroxyl group on the phenyl ring, which significantly enhances its aqueous solubility compared to furimazine.[2]

Chemical Identity:

-

Formal Name: 8-Benzyl-2-(furan-2-ylmethyl)-6-(3-hydroxyphenyl)imidazo(1,2-a)pyrazin-3(7h)-one[1]

-

Molecular Formula: C₂₄H₁₉N₃O₃[1]

-

Formula Weight: 397.43[1]

-

CAS Number: 2179052-10-7[1]

Caption: Chemical structure of Hydrofurimazine.

Physicochemical Properties

Hydrofurimazine is typically supplied as a powder and is soluble in DMSO.[1] It exhibits greater stability than its parent compound, furimazine.[1]

| Property | Description | Reference |

| Purity | ≥98% | [1] |

| Formulation | Powder | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | >2 years at -20°C | [1] |

| Solubility | DMSO | [1] |

Comparative Analysis with Furimazine and Fluorofurimazine (B12065213)

Hydrofurimazine was developed to improve upon the physicochemical properties of furimazine. Another advanced analog, fluorofurimazine (FFz), offers further enhancements in brightness.

| Property | Furimazine (Fz) | Hydrofurimazine (HFz) | Fluorofurimazine (FFz) | Reference |

| Aqueous Solubility | Poor | Enhanced | Enhanced | [2][3] |

| Key Structural Feature | Unsubstituted phenyl ring | Hydroxyl group on the phenyl ring | Fluorine substitutions on the phenyl ring | [2] |

| In Vivo Brightness | Baseline | Brighter than Fz | Brighter than both Fz and HFz (approx. 8.6-9 fold vs Fz) | [2][5] |

| Signal Duration | Standard | Prolonged compared to Fz | High peak brightness | [2][8] |

Mechanism of Action: Bioluminescence through NanoLuc® Luciferase

Hydrofurimazine functions as a substrate for the engineered NanoLuc® luciferase. The enzymatic reaction is ATP-independent, a key advantage for extracellular and in-vitro assays.[8] In the presence of oxygen, NanoLuc® catalyzes the oxidation of hydrofurimazine, resulting in the emission of a bright, glow-type luminescence.

Caption: Signaling pathway of Hydrofurimazine with NanoLuc® Luciferase.

Experimental Protocols and Applications

Hydrofurimazine's enhanced aqueous solubility makes it particularly well-suited for in-vivo bioluminescence imaging, where higher substrate concentrations are often required for sensitive and prolonged signal detection.[4][6]

Key Applications:

-

Viral Infection Dynamics: Hydrofurimazine, in combination with the NanoBiT® system, has been used to monitor the dynamics of viral infections in living mice over extended periods.[6][7]

-

Oncology Research: It is used to track tumor growth and the efficacy of cancer therapies, such as visualizing CAR-T cells in preclinical models.[5]

-

Two-Population Imaging: The bright signal from the NanoLuc®/Hydrofurimazine system allows for dual-luciferase imaging in the same animal when paired with an orthogonal system like firefly luciferase and its substrate.[5]

General Protocol for In Vivo Bioluminescence Imaging:

-

Substrate Preparation: Due to its improved solubility, hydrofurimazine can be reconstituted in aqueous buffers like sterile phosphate-buffered saline (PBS).[2] For extended-release formulations, an excipient such as Poloxamer-407 may be used.[2]

-

Animal Model Preparation: The animal model should be engineered to express NanoLuc® luciferase or a fusion protein like Antares in the cells or tissues of interest.[5]

-

Substrate Administration: The reconstituted hydrofurimazine solution is typically administered to the animal via intraperitoneal (i.p.) or intravenous (i.v.) injection.[2][6] The higher solubility of hydrofurimazine allows for a larger dose to be administered in a smaller volume compared to furimazine.[5]

-

Bioluminescence Imaging: Following substrate administration, the animal is placed in a bioluminescence imaging system. The light emission can be monitored over time to track the biological process of interest.[6] The signal from hydrofurimazine is noted to be more intense and prolonged, offering a wider imaging window.[8]

Caption: General experimental workflow for in vivo imaging.

Conclusion

Hydrofurimazine represents a significant advancement in bioluminescence technology. Its superior aqueous solubility compared to furimazine allows for higher dosing and, consequently, brighter and more sustained signals in in-vivo imaging applications.[1][5] This makes it an invaluable tool for researchers in diverse fields such as virology, oncology, and drug development, enabling more sensitive and dynamic tracking of biological processes in living subjects. The development of hydrofurimazine and its analogs continues to expand the capabilities of the powerful NanoLuc® luciferase system.[3]

References

- 1. 8-benzyl-2-[(furan-2-yl)methyl]-6-phenyl-3H,7H-imidazo[1,2-a]pyrazin-3-one | C24H19N3O2 | CID 136008305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. tribioscience.com [tribioscience.com]

- 4. Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-methoxyphenyl)methyl]-8-(phenylmethyl)- | C27H23N3O3 | CID 135934879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. excenen.com [excenen.com]

- 7. benchchem.com [benchchem.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

Hydrofurimazine: A Technical Guide to its Discovery and Development for In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bioluminescence imaging (BLI) is a powerful and sensitive tool for non-invasive monitoring of biological processes in living subjects. The development of the NanoLuc® luciferase system, with its small size and high catalytic activity, represented a significant advancement in the field. However, the in vivo application of its substrate, furimazine (Fz), has been hampered by poor aqueous solubility and limited bioavailability. To address these limitations, hydrofurimazine (HFz) was developed as a more soluble analog, leading to brighter and more sustained bioluminescent signals in deep tissues. This technical guide provides an in-depth overview of the discovery, development, and application of hydrofurimazine for in vivo imaging, including a summary of its performance characteristics, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction: The Need for Brighter, More Soluble Luciferins

The NanoLuc® luciferase (NLuc), an engineered enzyme from the deep-sea shrimp Oplophorus gracilirostris, paired with its synthetic substrate furimazine, produces an intensely bright, glow-type luminescence.[1] This system is significantly brighter than traditional firefly and Renilla luciferase systems and, importantly, its reaction is ATP-independent, making it suitable for a wide range of intra- and extracellular applications.[2][3][4]

Despite these advantages, the full potential of the NanoLuc® system for in vivo imaging has been constrained by the physicochemical properties of furimazine. Its poor solubility in aqueous solutions limits the maximum injectable dose, thereby reducing the achievable signal intensity in animal models.[2][3] This challenge prompted the development of furimazine analogs with enhanced aqueous solubility to improve bioavailability and, consequently, in vivo performance.[2][5]

The Discovery of Hydrofurimazine: A More Soluble Furimazine Analog

To overcome the solubility limitations of furimazine, researchers synthesized derivatives with polar substituents on the phenyl ring.[2] The addition of a hydroxyl group to the 3'-position of the phenyl ring resulted in the creation of hydrofurimazine (HFz).[2] This structural modification significantly enhances its aqueous solubility, allowing for the delivery of higher doses to animal subjects.[2][6]

Logical Development from Furimazine to Hydrofurimazine

Caption: Development from furimazine to hydrofurimazine.

Data Presentation: Quantitative Comparison of Furimazine and Hydrofurimazine

The enhanced solubility of hydrofurimazine translates to superior performance in in vivo imaging studies, characterized by brighter and more sustained bioluminescent signals.

Table 1: Physicochemical and In Vivo Performance Properties

| Property | Furimazine (Fz) | Hydrofurimazine (HFz) | Reference(s) |

| Aqueous Solubility | Poor; ~2.8 mM in a PEG-300-based formulation | Enhanced; ≥ 8.8 mM, up to 28 mM in a PEG-300-based formulation | [2] |

| In Vivo Brightness | Baseline | ~4-fold more light at a saturating dose | [2] |

| Signal Duration | Shorter | More prolonged with a slower onset to peak | [2][4] |

Table 2: Comparative In Vivo Performance with Antares Reporter

| Luciferase-Substrate Pair | Peak Intensity | Signal Kinetics | Key Application | Reference(s) |

| Antares-Furimazine | Limited by substrate dose | Rapid peak and decay | General in vivo imaging | [2] |

| Antares-Hydrofurimazine | Similar to AkaLuc-AkaLumine | Sustained emission | Tracking dynamic events over extended periods | [2] |

Bioluminescence Signaling Pathway

The bioluminescent reaction of hydrofurimazine is catalyzed by NanoLuc® luciferase in an ATP-independent manner. The enzyme facilitates the oxidative decarboxylation of hydrofurimazine in the presence of molecular oxygen, leading to the formation of an excited-state product that emits blue light upon relaxation to its ground state.[1] When paired with a reporter like Antares, which is a fusion of NanoLuc to a fluorescent protein, Bioluminescence Resonance Energy Transfer (BRET) can occur, resulting in a red-shifted light emission that is better suited for deep-tissue imaging.[2][7]

Caption: NanoLuc®-hydrofurimazine signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments involving hydrofurimazine for in vivo imaging.

Preparation of Hydrofurimazine for In Vivo Administration

Objective: To prepare a soluble and injectable formulation of hydrofurimazine for administration into animal models.

Materials:

-

Hydrofurimazine (HFz) powder

-

PEG-300 (Polyethylene glycol 300)

-

Ethanol (100%)

-

Glycerol

-

Hydroxypropyl-β-cyclodextrin

-

Sterile Phosphate-Buffered Saline (PBS) or Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Protocol:

-

Prepare a stock solution of the formulation vehicle consisting of 35% PEG-300, 10% ethanol, 10% glycerol, and 10% hydroxypropyl-β-cyclodextrin in an aqueous buffer (e.g., sterile water or PBS).

-

Weigh the desired amount of hydrofurimazine powder and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of the formulation vehicle to achieve the desired final concentration (e.g., 8.8 mM or higher).

-

Vortex the mixture vigorously until the hydrofurimazine is completely dissolved. Gentle warming may be applied if necessary.

-

Visually inspect the solution to ensure there are no particulates. If particulates are present, centrifuge the tube and use the supernatant.

-

The final solution should be sterile-filtered if necessary, depending on the administration route.

In Vivo Bioluminescence Imaging of Tumor Growth in a Mouse Model

Objective: To non-invasively monitor tumor progression in a xenograft mouse model using an Antares-expressing cancer cell line and hydrofurimazine.

Materials:

-

Cancer cell line genetically engineered to express the Antares reporter.

-

Immunocompromised mice (e.g., NOD-scid gamma mice).

-

Prepared hydrofurimazine solution (see Protocol 5.1).

-

In vivo imaging system (e.g., IVIS Spectrum).

-

Anesthesia machine with isoflurane (B1672236).

-

Sterile syringes and needles.

Protocol:

-

Tumor Cell Implantation:

-

Culture the Antares-expressing cancer cells to the desired confluence.

-

Harvest and resuspend the cells in sterile PBS or an appropriate medium at the desired concentration.

-

Subcutaneously inject the cell suspension into the flank of the anesthetized mice.

-

-

Animal Preparation for Imaging:

-

Allow the tumors to establish and grow to a palpable size (e.g., 5-7 days post-implantation).

-

Anesthetize the mice using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).

-

Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

-

-

Substrate Administration:

-

Administer a saturating dose of hydrofurimazine (e.g., 4.2 µmol) via intraperitoneal (IP) injection.

-

-

Bioluminescence Imaging:

-

Acquire bioluminescent images at various time points post-substrate injection to determine the peak signal (e.g., every 1-5 minutes for up to 60 minutes).

-

Typical imaging parameters:

-

Exposure time: 1-60 seconds (adjust based on signal intensity).

-

Binning: Medium to high.

-

F-stop: 1-2.

-

Field of view: Adjusted to the size of the animal.

-

-

-

Data Acquisition and Analysis:

-

Use the imaging system's software to define a region of interest (ROI) over the tumor area.

-

Quantify the bioluminescent signal as total flux (photons/second) or radiance (photons/second/cm²/steradian).

-

Monitor tumor growth over time by performing imaging sessions at regular intervals (e.g., every 2-3 days).

-

Normalize the bioluminescent signal to a baseline measurement to track the relative change in tumor size.

-

General In Vivo Imaging Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repub.eur.nl [repub.eur.nl]

- 4. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals [promega.com]

- 5. benchchem.com [benchchem.com]

- 6. NanoBiT System and Hydrofurimazine for Optimized Detection of Viral Infection in Mice-A Novel in Vivo Imaging Platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals | Springer Nature Experiments [experiments.springernature.com]

Mechanism of action of Hydrofurimazine with NanoLuc luciferase

An In-depth Technical Guide to the Mechanism and Application of Hydrofurimazine with NanoLuc Luciferase

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NanoLuc® luciferase (Nluc), a 19.1 kDa enzyme engineered from the deep-sea shrimp Oplophorus gracilirostris, has become a prominent tool in biological research due to its small size, high stability, and exceptionally bright luminescence.[1][2] This reporter system's efficacy is critically dependent on its substrate. While furimazine was the original substrate developed for NanoLuc, its poor aqueous solubility and limited bioavailability presented challenges for in vivo applications.[3] To overcome these limitations, hydrofurimazine (HFz) was developed as a novel analog with enhanced aqueous solubility.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of hydrofurimazine with NanoLuc luciferase, presents key quantitative data, details experimental protocols, and illustrates relevant workflows and signaling pathways.

Core Mechanism of Action

The fundamental principle of the NanoLuc-hydrofurimazine system is a highly efficient bioluminescent reaction. Unlike luciferases such as firefly luciferase, the NanoLuc reaction is ATP-independent, which simplifies assays and reduces interference from the cellular energy state.[5][6] The reaction involves the oxidative decarboxylation of hydrofurimazine catalyzed by NanoLuc luciferase in the presence of molecular oxygen. This process results in the formation of an excited-state product, furimamide, which then decays to its ground state by emitting a high-intensity, sustained blue light with a maximum emission wavelength of approximately 460 nm.[6] The enhanced aqueous solubility of hydrofurimazine allows for the delivery of higher effective concentrations of the substrate, particularly in in vivo settings, leading to brighter and more prolonged signals compared to the parent compound, furimazine.[5][7]

Mechanism of the NanoLuc-hydrofurimazine bioluminescent reaction.

Quantitative Data Presentation

Hydrofurimazine was specifically engineered to improve upon the physicochemical properties of furimazine, primarily for in vivo applications. The following table summarizes the key quantitative comparisons between furimazine and its analog, hydrofurimazine.

| Parameter | Furimazine | Hydrofurimazine (HFz) | Key Advantages of HFz | Reference(s) |

| Aqueous Solubility | Low | Enhanced | Allows for higher dosage and bioavailability in vivo. | [3][5][8] |

| In Vivo Signal Intensity | Limited by dose | Higher peak brightness | Produces more intense signals in animal models. | [5][7] |

| In Vivo Signal Duration | Shorter | More prolonged and sustained emission | Enables longer-term tracking of biological events. | [5][7] |

| ATP Dependence | None | None | Suitable for extracellular and in vitro applications. | [5][6] |

| Emission Maximum | ~460 nm | ~460 nm | Spectrally consistent with the NanoLuc system. | [3][6] |

Experimental Protocols

The versatility of the NanoLuc-hydrofurimazine system allows for its use in a variety of experimental contexts, from in vitro lysate assays to in vivo animal imaging.

Protocol 1: In Vitro NanoLuc Activity Assay in Cell Lysates

This protocol is designed for the endpoint measurement of NanoLuc luciferase activity in cells that have been lysed.

Materials:

-

Cells expressing NanoLuc luciferase cultured in a 96-well plate.

-

Passive Lysis Buffer (e.g., 1x PLB).

-

Nano-Glo® Luciferase Assay Reagent (containing hydrofurimazine or other furimazine analogs).

-

Luminometer.

Methodology:

-

Cell Culture: Culture cells in a 96-well plate until they reach the desired confluency.

-

Equilibration: Remove the plate from the incubator and let it equilibrate to room temperature for approximately 10-15 minutes.

-

Cell Lysis: a. Carefully remove the culture medium from each well. b. Add 20 µL of 1x Passive Lysis Buffer to each well. c. Incubate the plate at room temperature for 15 minutes on an orbital shaker to ensure complete cell lysis.[6]

-

Reagent Preparation: Prepare the Nano-Glo® reagent according to the manufacturer's instructions, which typically involves diluting the substrate (hydrofurimazine) in the provided assay buffer.

-

Luminescence Measurement: a. Add 20 µL of the prepared Nano-Glo® reagent to each well containing the cell lysate. b. Mix gently. c. Measure the luminescence using a plate-reading luminometer. The signal is stable and "glow-type".[6][9]

Protocol 2: In Vivo Bioluminescence Imaging in a Mouse Model

This protocol provides a general guideline for non-invasive imaging of NanoLuc-expressing cells in a mouse model using hydrofurimazine.

Materials:

-

Mice bearing NanoLuc-expressing cells (e.g., tumor xenografts).

-

Hydrofurimazine (HFz) formulated for in vivo use (e.g., with Poloxamer 407).[7]

-

Anesthetic (e.g., isoflurane).

-

In vivo imaging system (e.g., IVIS).

Methodology:

-

Substrate Preparation: Prepare the hydrofurimazine solution. A common formulation involves dissolving HFz in a vehicle like a poloxamer-407 solution to enhance solubility and stability.[7]

-

Animal Preparation: a. Anesthetize the mouse using a calibrated vaporizer with isoflurane. b. Place the anesthetized mouse inside the light-tight chamber of the in vivo imaging system.

-

Substrate Administration: Administer the prepared hydrofurimazine. The route of administration can be intravenous (i.v.) or intraperitoneal (i.p.), which may affect the signal kinetics.[4][10]

-

Bioluminescence Imaging: a. Acquire a baseline image before substrate injection if necessary. b. Following substrate administration, begin acquiring a time-lapse series of images. Typical exposure times range from 1 second to 1 minute.[11] c. Continue imaging for a desired period (e.g., 20-60 minutes) to capture the peak and duration of the bioluminescent signal.[7]

-

Data Analysis: Quantify the light emission from the region of interest (ROI) using the imaging system's software. The signal is typically expressed in photons per second.

General experimental workflow for NanoLuc-hydrofurimazine assays.

Applications in Research and Development

The superior brightness and substrate properties of the NanoLuc-hydrofurimazine system make it ideal for a wide range of applications.

-

Dual-Luciferase Reporter Assays: The substrate specificity of NanoLuc is orthogonal to that of firefly luciferase, enabling sensitive two-population imaging in the same animal.[5][7] For example, researchers can track tumor growth with an Antares (a NanoLuc fusion reporter) and hydrofurimazine system while simultaneously visualizing CAR-T cells with an AkaLuc and AkaLumine system.[7]

-

Bioluminescence Resonance Energy Transfer (BRET): NanoLuc serves as an excellent BRET donor due to its bright, narrow-spectrum emission.[12][13] In a BRET assay, energy is transferred from the donor (NanoLuc) to a fluorescent acceptor protein when they are in close proximity (<10 nm). This allows for the real-time study of protein-protein interactions within living cells.[12][14]

-

Signaling Pathway Analysis: By placing the NanoLuc gene under the control of a specific promoter or response element, the system can be used as a highly sensitive reporter for the activity of a signaling pathway. For instance, a Smad-responsive element linked to NanoLuc can be used to monitor the TGF-β signaling pathway's activation in response to ligand stimulation.

Monitoring TGF-β signaling with a NanoLuc reporter system.

Conclusion

Hydrofurimazine represents a significant advancement in substrate technology for NanoLuc luciferase. Its enhanced aqueous solubility and improved pharmacokinetics result in brighter, more sustained bioluminescent signals in vivo, expanding the capabilities of non-invasive imaging and dual-reporter assays. The combination of the highly catalytic NanoLuc enzyme and the optimized hydrofurimazine substrate provides researchers and drug development professionals with a powerful, sensitive, and versatile tool for illuminating complex biological processes in a wide array of experimental systems.

References

- 1. Intracellular Ionic Strength Sensing Using NanoLuc - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals [promega.jp]

- 6. benchchem.com [benchchem.com]

- 7. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Nano-Glo® Luciferase Assay System Protocol [worldwide.promega.com]

- 10. Nano-Glo® Fluorofurimazine In Vivo Substrate (FFz) [promega.com]

- 11. researchgate.net [researchgate.net]

- 12. NanoLuc: A Small Luciferase is Brightening up the Field of Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Hydrofurimazine vs. Furimazine: A Technical Comparison of Aqueous Solubility and Bioavailability for In Vivo Bioluminescence

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: The NanoLuc® luciferase system, a powerful tool in biomedical research, relies on the efficient delivery of its substrate to generate a quantifiable bioluminescent signal. The first-generation substrate, furimazine, offers high sensitivity but is hampered by its inherently poor aqueous solubility. This limitation directly impacts its bioavailability and can constrain the sensitivity and duration of in vivo imaging studies. To address this challenge, analogs with improved physicochemical properties have been developed, most notably hydrofurimazine. This technical guide provides a detailed comparison of hydrofurimazine and furimazine, focusing on their aqueous solubility and the resulting impact on bioavailability for in vivo applications.

Data Presentation: Quantitative Comparison

The primary advantage of hydrofurimazine over furimazine lies in its significantly enhanced aqueous solubility. This has been quantified in studies using specialized formulations designed to solubilize these hydrophobic compounds for in vivo administration.

| Compound | Substituent | Solubility (mM) in PEG-300 Based Formulation | Reference |

| Furimazine | - | 2.8 | [1] |

| Hydrofurimazine | 3'-hydroxy | 28 | [1] |

| Compound A | 4'-hydroxy | ≥ 8.8 | [1] |

| Compound C | 3'-amino | ≥ 8.8 | [1] |

The formulation is described as containing polyethylene (B3416737) glycol 300 (PEG-300), ethanol, glycerol, and hydroxypropylcyclodextrin.[1][2]

In standard aqueous buffers such as PBS, furimazine is characterized as poorly soluble.[2] The addition of a hydroxyl group to the phenyl ring in hydrofurimazine (making it a 3'-hydroxy derivative) increases its polarity, leading to a tenfold increase in solubility in the tested formulation.[1]

Bioavailability and In Vivo Performance

The poor aqueous solubility of furimazine is a significant limiting factor for its bioavailability in animal models.[1][3][4] This challenge restricts the maximum dose that can be administered, thereby limiting the peak signal intensity and duration of bioluminescence for in vivo imaging.[1]

Hydrofurimazine was developed specifically to overcome this limitation.[1][4] Its enhanced aqueous solubility allows for the delivery of higher doses to animals, leading to improved bioavailability.[1][4] This results in a more intense and, critically, a more prolonged bioluminescent signal in vivo compared to furimazine.[1] The improved output from hydrofurimazine in living animals, despite similar or even slightly lower in vitro performance, is attributed to these differences in bioavailability.[1] This extended signal duration is particularly advantageous for longitudinal studies and for tracking dynamic physiological events over extended time courses.[1]

Experimental Protocols

Reproducibility in research hinges on detailed methodologies. The following sections describe the protocols cited for determining the solubility and assessing the in vivo performance of these NanoLuc® substrates.

Protocol for Solubility Determination in a PEG-300 Based Formulation

This method is used to assess the maximum soluble concentration of furimazine and its analogs in a formulation suitable for in vivo use.

-

Formulation Preparation : Prepare a stock solution of the formulation vehicle consisting of 35% polyethylene glycol 300 (PEG-300), 10% ethanol, 10% glycerol, and 10% hydroxypropylcyclodextrin in an aqueous buffer.[1][2]

-

Compound Addition : Add increasing amounts of the test compound (e.g., furimazine or hydrofurimazine) to a fixed volume of the prepared formulation.

-

Dissolution : Vortex the mixture vigorously to facilitate the complete dissolution of the compound.

-

Observation : Visually inspect the solution for any undissolved particulate matter. Backlighting can be used to more clearly identify any insoluble pellets.[1]

-

Solubility Determination : The highest concentration at which the compound completely dissolves is recorded as its solubility in that specific formulation.[1]

Protocol for In Vivo Bioluminescence Imaging

This workflow outlines the typical steps for comparing the performance of furimazine and hydrofurimazine in a small animal model expressing NanoLuc® luciferase.

-

Animal Model : Utilize an animal model (e.g., mouse) with stable expression of NanoLuc® luciferase in the tissue or cells of interest.

-

Substrate Formulation : Prepare the substrates (furimazine, hydrofurimazine) in a suitable in vivo formulation, such as the PEG-300 based vehicle or a formulation containing Poloxamer-407, to ensure solubility.[1][2]

-

Substrate Administration : Administer the formulated substrate to the animal via an appropriate route, commonly intraperitoneal (IP) or intravenous (IV) injection.[1] The enhanced solubility of hydrofurimazine allows for the administration of a higher molar dose (e.g., 4.2 µmol or more) compared to the maximum soluble dose of furimazine.[1]

-

Bioluminescence Imaging : Place the animal in a sensitive in vivo imaging system (e.g., IVIS).

-

Data Acquisition : Acquire a time-lapse series of images to capture the onset, peak, and decay of the bioluminescent signal.

-

Signal Quantification and Analysis : Use the imaging system's software to draw regions of interest (ROIs) over the target tissue and quantify the light emission (typically in photons/second). Plot the signal intensity over time to compare the peak brightness and signal duration for each substrate.[1]

Visualizations: Pathways and Workflows

To further elucidate the processes involved, the following diagrams illustrate the core biochemical reaction and the experimental workflow.

References

Physical and chemical properties of Hydrofurimazine

An In-depth Technical Guide to the Physical and Chemical Properties of Hydrofurimazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Hydrofurimazine, a key substrate for the highly sensitive NanoLuc® (Nluc) luciferase system. As an analog of furimazine, Hydrofurimazine was developed to overcome the solubility limitations of its predecessor, enabling higher dosing and enhanced signal intensity in vivo.[1][2][3][4][5][6][7][8][9] This document details its fundamental properties, the mechanism of its bioluminescent reaction, and standardized experimental protocols for its application.

Core Physical and Chemical Properties

Hydrofurimazine is a synthetic imidazopyrazinone derivative designed for optimal performance in bioluminescence imaging.[1] Its key characteristics are summarized below.

| Property | Value | Reference(s) |

| Formal Name | 8-Benzyl-2-(furan-2-ylmethyl)-6-(3-hydroxyphenyl)imidazo(1,2-a)pyrazin-3(7h)-one | [1][5] |

| Molecular Formula | C₂₄H₁₉N₃O₃ | [1][4][5][10] |

| Molecular Weight | 397.43 g/mol | [1][10] |

| CAS Number | 2179052-10-7 | [1][4][5][10] |

| Appearance | Solid powder | [1][4] |

| Purity | ≥98% | [1][4] |

| Solubility | DMSO: Soluble (e.g., 40 mg/mL)[1][10] PEG-300 Formulation: Dissolves well at 28 mM[2][11] | [1][2][10][11] |

| Storage (Powder) | -20°C | [1][4] |

| Stability (Powder) | >2 years at -20°C | [1][4] |

| Stability (in DMSO) | 6 months at -80°C; 1 month at -20°C | [4][5][10] |

Mechanism of Action and Signaling Pathway

The bioluminescent reaction involving Hydrofurimazine is catalyzed by the engineered enzyme, NanoLuc® luciferase. This reaction is notably ATP-independent, which allows for its use in a wide variety of cellular environments, including extracellular spaces.[2][6][11] The enzyme facilitates the oxidative decarboxylation of Hydrofurimazine, which results in the formation of an excited-state furimamide product. As this product relaxes to its ground state, it releases energy in the form of a high-intensity, sustained blue light with an emission maximum around 460 nm.[11][12]

NanoLuc® Luciferase Signaling Pathway

Experimental Protocols

Detailed methodologies are critical for the successful application of Hydrofurimazine in research. The following protocols outline key experimental procedures.

Protocol 1: Determination of Aqueous Solubility

This protocol describes a common method for assessing the solubility of furimazine analogs in a formulation designed to enhance aqueous compatibility.

Materials:

-

Hydrofurimazine powder

-

Polyethylene glycol 300 (PEG-300)

-

Ethanol

-

Glycerol

-

Hydroxypropylcyclodextrin

-

Aqueous buffer (e.g., PBS)

-

Vortex mixer

Methodology:

-

Prepare Formulation: Create a stock solution consisting of 35% PEG-300, 10% ethanol, 10% glycerol, and 10% hydroxypropylcyclodextrin in the chosen aqueous buffer.[2][13][14]

-

Serial Addition: Add incrementally increasing amounts of Hydrofurimazine powder to a fixed volume of the prepared formulation.

-

Dissolution: Vortex the mixture vigorously after each addition to facilitate the dissolution of the compound.

-

Visual Inspection: Carefully inspect the solution for any undissolved particulate matter. Backlighting can be used to more clearly identify any insoluble pellets.[2][14]

-

Determine Solubility: The highest concentration at which the Hydrofurimazine completely dissolves is recorded as its solubility in that specific formulation. For Hydrofurimazine, this has been reported to be at least 28 mM.[2]

Protocol 2: In Vivo Bioluminescence Imaging

This protocol provides a general workflow for using Hydrofurimazine to image NanoLuc®-expressing cells in a live animal model.

Materials:

-

Animal model expressing NanoLuc® luciferase (e.g., transgenic mouse, or mouse with xenografted cells)

-

Lyophilized Hydrofurimazine

-

Poloxamer-407 (P-407) (optional, for extended release)[2]

-

Sterile aqueous buffer (e.g., DPBS)

-

Bioluminescence imaging system (e.g., IVIS)

Methodology:

-

Substrate Preparation: Reconstitute lyophilized Hydrofurimazine in a sterile aqueous buffer. For extended-release formulations, co-solubilize Hydrofurimazine with P-407 before reconstitution.[2][6] A typical in vivo dose is 4.2 µmol.[7][15]

-

Administration: Administer the prepared Hydrofurimazine solution to the animal model. Intraperitoneal (i.p.) injection is a common route.[3][7][9][15]

-

Equilibration: Allow time for the substrate to distribute throughout the animal's system. A stable signal is often observed starting 15 minutes post-injection.[7]

-

Imaging: Place the animal in the bioluminescence imaging system. Acquire images, typically with an exposure time ranging from 30 to 60 seconds.[16]

-

Data Analysis: Quantify the light emission from regions of interest (ROI). Data is typically expressed as photon flux (photons/second).[16]

In Vivo Bioluminescence Imaging Workflow

Protocol 3: NanoBiT® Protein-Protein Interaction Assay

The NanoBiT® system is a split-luciferase assay used to study protein-protein interactions. It utilizes Hydrofurimazine as the substrate to generate a signal upon the interaction-mediated reconstitution of the NanoLuc® enzyme.[3][7][9][15][16]

Principle: The NanoLuc® luciferase is split into a large, inactive fragment (LgBiT, 18 kDa) and a small, high-affinity peptide (HiBiT, 11 amino acids).[3][15] These are genetically fused to two proteins of interest. If the proteins interact, LgBiT and HiBiT are brought into close proximity, allowing them to reconstitute a functional luciferase enzyme. The subsequent addition of Hydrofurimazine results in a luminescent signal that is proportional to the extent of the protein interaction.

Principle of the NanoBiT® Assay

References

- 1. tribioscience.com [tribioscience.com]

- 2. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. excenen.com [excenen.com]

- 5. Hydrofurimazine|CAS 2179052-10-7|DC Chemicals [dcchemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. NanoBiT System and Hydrofurimazine for Optimized Detection of Viral Infection in Mice—A Novel in Vivo Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals [promega.com]

- 9. NanoBiT System and Hydrofurimazine for Optimized Detection of Viral Infection in Mice-A Novel in Vivo Imaging Platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. glpbio.cn [glpbio.cn]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Hydrofurimazine and its Analogs: A Technical Guide to Substrate Specificity for NanoLuc Variants

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NanoLuc® luciferase system, a cornerstone of modern bioluminescent reporter technology, has been significantly enhanced by the development of novel furimazine analogs. This technical guide provides an in-depth exploration of the substrate specificity of hydrofurimazine (HFz) and fluorofurimazine (B12065213) (FFz) for NanoLuc and its engineered variants, such as the bright bioluminescence resonance energy transfer (BRET) reporter, Antares. We delve into the quantitative advantages of these next-generation substrates over the traditional furimazine (Fz), offering superior aqueous solubility, enhanced bioavailability, and consequently, brighter and more sustained luminescence in both in vitro and in vivo applications. This document details the experimental protocols for key assays, presents comparative quantitative data in structured tables, and provides visual workflows and pathway diagrams to facilitate a comprehensive understanding of this powerful reporter system.

Introduction: Overcoming the Limitations of Furimazine

NanoLuc® luciferase, an engineered 19.1 kDa enzyme derived from the deep-sea shrimp Oplophorus gracilirostris, offers a multitude of advantages over traditional luciferases like Firefly (FLuc) and Renilla (RLuc).[1][2] Its small size, exceptional stability, and ATP-independent mechanism make it a versatile reporter for a wide range of applications.[1][3][4] However, the full potential of NanoLuc in in vivo settings has been hampered by the limited aqueous solubility and bioavailability of its original substrate, furimazine (Fz).[5][6][7] This limitation restricts the achievable signal intensity in deep tissues.[6]

To address this challenge, novel furimazine analogs, hydrofurimazine (HFz) and fluorofurimazine (FFz), were developed.[3][5][6] These substrates exhibit significantly improved aqueous solubility, allowing for the administration of higher doses and resulting in more intense and prolonged bioluminescent signals in animal models.[3][5][6] This advancement has been particularly impactful for NanoLuc variants like Antares, a fusion of NanoLuc to the orange fluorescent protein CyOFP, which leverages BRET for brighter, red-shifted emission.[5][8]

Quantitative Data: Substrate Comparison

The enhanced properties of hydrofurimazine and fluorofurimazine translate to significant improvements in light output and kinetic profiles. The following tables summarize the key quantitative parameters for these substrates with NanoLuc and its variants.

Table 1: Physicochemical and In Vitro Performance of Furimazine Analogs

| Substrate | Key Feature | Relative Solubility | In Vitro Brightness with Antares | Emission Maximum (with Antares) |

| Furimazine (Fz) | Standard Substrate | Low | Baseline | ~460 nm[9] |

| Hydrofurimazine (HFz) | Enhanced Solubility | High | Similar to Fz [5] | ~460 nm |

| Fluorofurimazine (FFz) | Enhanced Brightness | High | Higher than Fz and HFz | ~459 nm [10] |

Table 2: Kinetic Parameters of Antares with Furimazine Analogs

| Substrate | Relative kcat (vs. Furimazine) | KM (µM) |

| Furimazine (Fz) | 1.0 | ~10[11] |

| Hydrofurimazine (HFz) | ~1.0 [5] | Lower than Fz [5] |

| Fluorofurimazine (FFz) | Slightly lower than Fz | Higher than Fz |

Note: Specific KM and relative kcat values can vary depending on the specific NanoLuc variant and assay conditions.

Table 3: In Vivo Performance Comparison

| Substrate | Typical In Vivo Dose | Peak Brightness in Deep Tissue (Antares) | Signal Duration |

| Furimazine (Fz) | Limited by solubility | Baseline | Shorter |

| Hydrofurimazine (HFz) | Up to 4.2 µmol (IP) | Significantly higher than Fz [6] | More sustained than Fz [5][6] |

| Fluorofurimazine (FFz) | 1.3 µmol in P-407 | Higher than HFz [5][6] | Sustained |

Experimental Protocols

Detailed and reproducible experimental design is critical for obtaining reliable data. The following sections provide step-by-step protocols for key assays involving hydrofurimazine and NanoLuc variants.

In Vitro NanoLuc Luciferase Assay (Cell Lysate)

This protocol describes the quantification of NanoLuc activity in cultured cells after lysis.

Materials:

-

Cells expressing NanoLuc or a variant (e.g., Antares)

-

Passive Lysis Buffer

-

Nano-Glo® Luciferase Assay Reagent (containing furimazine, hydrofurimazine, or fluorofurimazine)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Cell Culture: Culture cells expressing the NanoLuc reporter in a 96-well plate to the desired confluency.

-

Cell Lysis: a. Carefully remove the culture medium. b. Wash the cells once with 1x Phosphate-Buffered Saline (PBS). c. Add 20 µL of 1x Passive Lysis Buffer to each well. d. Incubate the plate at room temperature for 15 minutes on an orbital shaker to ensure complete cell lysis.[11]

-

Reagent Preparation: Prepare the Nano-Glo® Luciferase Assay Reagent according to the manufacturer's instructions, ensuring it is equilibrated to room temperature.

-

Luminescence Measurement: a. Add a volume of the prepared Nano-Glo® reagent equal to the volume of the cell lysate (e.g., 20 µL) to each well.[12] b. Incubate for at least 3 minutes to allow the luminescent signal to stabilize. c. Measure the luminescence using a luminometer.

In Vivo Bioluminescence Imaging in Mice

This protocol outlines the procedure for non-invasive imaging of NanoLuc activity in a mouse model using hydrofurimazine or fluorofurimazine.

Materials:

-

Mice expressing the NanoLuc reporter

-

Hydrofurimazine (HFz) or Fluorofurimazine (FFz)

-

Vehicle for substrate dissolution (e.g., PEG-300-based formulation or Poloxamer-407 for sustained release)[6]

-

Anesthetic (e.g., isoflurane)

-

Bioluminescence imaging system (e.g., IVIS)

Procedure:

-

Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) and maintain anesthesia throughout the imaging procedure.

-

Substrate Preparation: a. Dissolve HFz or FFz in the chosen vehicle at the desired concentration. For example, 4.2 µmol of HFz can be prepared for intraperitoneal (IP) injection.[6] For FFz, a formulation with P-407 can enhance solubility and provide sustained release.[10]

-

Substrate Administration: Inject the prepared substrate solution via the desired route (e.g., intraperitoneally or intravenously).

-

Imaging: a. Immediately place the animal in the light-tight chamber of the bioluminescence imaging system. b. Acquire images at various time points post-injection to capture the peak signal. c. Use an open emission filter to collect all emitted photons. Exposure times will vary depending on signal intensity but typically range from 1 to 60 seconds.

-

Data Analysis: a. Define a region of interest (ROI) over the area of expected signal. b. Quantify the bioluminescent signal within the ROI using the imaging software. Data is typically expressed as photons/second/cm²/steradian.

Bioluminescence Resonance Energy Transfer (BRET) Assay

This protocol details the measurement of protein-protein interactions using a NanoLuc-based BRET assay in live cells.

Materials:

-

Cells co-expressing a NanoLuc fusion protein (donor) and a fluorescent protein acceptor (e.g., Venus or HaloTag® labeled with a suitable fluorophore).

-

Furimazine, hydrofurimazine, or fluorofurimazine as the NanoLuc substrate.

-

Plate reader capable of measuring dual-emission luminescence.

Procedure:

-

Cell Culture: Plate the co-transfected cells in a white, opaque 96-well plate and allow them to adhere.

-

Substrate Addition: a. Prepare the NanoLuc substrate in an appropriate buffer or medium. b. Add the substrate to the wells containing the live cells.

-

BRET Measurement: a. Immediately after substrate addition, measure the luminescence at two distinct wavelengths: one corresponding to the donor emission peak (e.g., ~460 nm for NanoLuc) and the other to the acceptor emission peak (e.g., >515 nm for Venus).

-

Data Analysis: a. Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. b. An increase in the BRET ratio indicates a close proximity between the donor and acceptor fusion proteins, signifying a protein-protein interaction.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the underlying principles of the NanoLuc-BRET system.

References

- 1. Nano-Glo® Fluorofurimazine In Vivo Substrate Technical Manual [worldwide.promega.com]

- 2. NanoLuc® Luciferase: One Enzyme, Endless Capabilities [promega.sg]

- 3. researchgate.net [researchgate.net]

- 4. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals [promega.com]

- 5. BRET: NanoLuc-Based Bioluminescence Resonance Energy Transfer Platform to Monitor Protein-Protein Interactions in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals | Springer Nature Experiments [experiments.springernature.com]

- 8. 038889 - CAG-LSL-KZ-Antares Strain Details [jax.org]

- 9. benchchem.com [benchchem.com]

- 10. promega.com [promega.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

The Pivotal Role of Hydrofurimazine in Next-Generation Bioluminescence Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hydrofurimazine (HFz) has emerged as a critical substrate in the field of bioluminescence imaging (BLI), significantly advancing the capabilities of the highly sensitive NanoLuc® luciferase reporter system. By addressing the primary limitation of its predecessor, furimazine (Fz), namely poor aqueous solubility, Hydrofurimazine has unlocked new possibilities for in vivo research, enabling brighter, more sustained imaging and facilitating more complex experimental designs. This technical guide provides an in-depth exploration of Hydrofurimazine's properties, its mechanism of action, and its practical applications, offering a comprehensive resource for researchers leveraging this powerful tool.

Introduction: Overcoming the Solubility Barrier

Bioluminescence imaging is a powerful modality for non-invasively visualizing biological processes in living organisms.[1][2][3][4][5][6][7] The NanoLuc® luciferase, an engineered enzyme from the deep-sea shrimp Oplophorus gracilirostris, paired with its synthetic substrate furimazine, offers exceptionally bright, ATP-independent luminescence.[3][8][9][10][11] This system is significantly more luminous than traditional luciferases like those from fireflies or Renilla.[3][8] However, the practical application of the NanoLuc®-furimazine system in vivo has been hampered by furimazine's poor aqueous solubility and limited bioavailability.[8][12][13][14][15][16] This fundamental challenge restricts the achievable dose in animal models, thereby limiting the potential signal intensity.[8][12][13][14]

To overcome this obstacle, Hydrofurimazine was developed as a more soluble analog of furimazine.[8][9][12][13][14][16] The incorporation of a hydroxyl group enhances its aqueous solubility, allowing for the delivery of higher doses to animal subjects.[8][12][13][14][16][17][18] This key modification results in brighter and more prolonged bioluminescent signals in vivo, making it an invaluable tool for sensitive and longitudinal imaging studies.[8][9][12][13][14][16][17][18][19][20][21][22][23]

Physicochemical Properties and Mechanism of Action

Hydrofurimazine, with the chemical name 8-Benzyl-2-(furan-2-ylmethyl)-6-(3-hydroxyphenyl)imidazo[1,2-a]pyrazin-3(7H)-one, shares its core imidazopyrazinone structure with furimazine.[17] Its molecular formula is C₂₄H₁₉N₃O₃, and it has a molecular weight of 397.43 g/mol .[17]

Mechanism of Bioluminescence

The bioluminescent reaction is catalyzed by the NanoLuc® luciferase. In an ATP-independent process, the enzyme facilitates the oxidation of Hydrofurimazine.[8][10][13][24] This reaction leads to the formation of an excited-state intermediate that, upon relaxation to its ground state, emits a photon of light.[8]

Figure 1: Simplified reaction pathway of Hydrofurimazine bioluminescence.

Quantitative Performance Data

The enhanced aqueous solubility of Hydrofurimazine directly translates to superior performance in vivo compared to furimazine. The following tables summarize key quantitative data comparing Hydrofurimazine to furimazine and the even more advanced analog, fluorofurimazine (B12065213) (FFz).

Table 1: Physicochemical and Performance Characteristics of NanoLuc® Substrates

| Property | Furimazine (Fz) | Hydrofurimazine (HFz) | Fluorofurimazine (FFz) | Reference(s) |

| Aqueous Solubility | Poor | Enhanced | Enhanced | [8][12][13][14][15][16] |

| In Vivo Brightness | Baseline | Significantly Improved | Highest | [8][9][12][13][14][23] |

| Signal Duration | Shorter | Prolonged | High Peak, Sustained | [8][12][13][14] |

| Key Structural Feature | Parent Imidazopyrazinone | Hydroxyl Group Addition | Fluorine Substitutions | [8] |

Table 2: Comparative In Vivo Performance

| Parameter | Fz-based Signal | HFz-based Signal | FFz-based Signal | Notes | Reference(s) |

| Relative Brightness | ~3-fold lower than Antares-HFz | Similar to AkaLuc-AkaLumine | ~8.6 to 9-fold brighter than Fz | In vivo, intravenously administered at equimolar doses. | [8][9][12] |

| Signal Kinetics | Rapid peak and decay | More intense and prolonged photon generation | Higher peak and integrated brightness than HFz | Allows for extended imaging windows. | [12][13] |

| Maximum Tolerated Dose | Limited by solubility | Higher achievable dose | High dose achievable | Enhanced solubility allows for higher substrate loading. | [12][19][20] |

Experimental Protocols

The following are generalized protocols for in vivo bioluminescence imaging using Hydrofurimazine, synthesized from methodologies described in the literature.

Animal Models and Cell Preparation

-

Animal Model : Mice genetically engineered to express a NanoLuc® fusion protein (e.g., in a specific tissue or as part of a tumor xenograft) are commonly used.[8]

-

Cell Lines : For xenograft models, cells (e.g., tumor cells) are engineered to constitutively express NanoLuc® or a NanoLuc®-based reporter like Antares.[12] For viral studies, cells expressing the large fragment (LgBiT) of the split NanoBiT® system can be infected with a virus carrying the small high-affinity peptide tag (HiBiT).[19][20]

Substrate Preparation and Administration

-

Reconstitution : Hydrofurimazine is typically supplied as a lyophilized powder and can be reconstituted in aqueous buffers such as sterile phosphate-buffered saline (PBS) or Dulbecco's PBS (DPBS).[8]

-

Formulation (Optional) : For extended-release and to further improve bioavailability, Hydrofurimazine can be formulated with excipients like Poloxamer-407 (P-407).[19] This is particularly useful for longitudinal studies requiring a stable signal over a broad time window.[19]

-

Administration : The substrate is typically administered to mice via intraperitoneal (i.p.) or intravenous (i.v.) injection.[12][19][23] The optimal dose will depend on the specific animal model and experimental goals, but the enhanced solubility of Hydrofurimazine allows for higher doses compared to furimazine.[12] For example, a dose of 4.2 µmol of HFz has been used in mice.[12]

In Vivo Bioluminescence Imaging

-

Imaging System : An in vivo imaging system (IVIS) equipped with a sensitive CCD camera is used to detect the emitted photons.

-

Imaging Window : A stable signal can often be observed as early as 15 minutes after intraperitoneal administration of a P-407 formulation.[19] The prolonged signal from Hydrofurimazine allows for an extended imaging window.[12][13]

-

Data Acquisition : Images are acquired over a set period (e.g., 20-30 minutes) with specific exposure times.[12][23]

-

Data Analysis : Regions of interest (ROIs) are drawn over the areas of expected NanoLuc® expression (e.g., tumors). The total photon flux (photons/second) within these ROIs is quantified to measure the intensity of the bioluminescent signal.[8] The peak photon flux and the integrated signal over time can be compared across different substrates or experimental conditions to determine relative brightness and signal duration.[8]

Figure 2: General experimental workflow for in vivo imaging with Hydrofurimazine.

Applications in Research and Drug Development

The enhanced properties of Hydrofurimazine have broadened the applications of NanoLuc®-based reporters in preclinical research.

Tracking Viral Infections

Hydrofurimazine has been successfully used in combination with the NanoBiT® system to monitor oncolytic virus infection in vivo.[19][20] By engineering a HiBiT-tagged oncolytic virus and using tumor cells that express LgBiT, the reconstitution of NanoLuc® upon infection provides a strong bioluminescent signal.[19][20] The sustained emission enabled by Hydrofurimazine allows for longitudinal monitoring of viral persistence and spread within the tumor.[19]

Cancer Research and Drug Development

In cancer research, Hydrofurimazine, in conjunction with reporters like Antares, enables sensitive tracking of tumor growth and response to therapy.[12] Its improved brightness allows for the detection of smaller tumors and more subtle changes in tumor burden. Furthermore, the ability to achieve bright and sustained signals is crucial for dual-luciferase imaging, where two distinct biological processes can be monitored simultaneously in the same animal.[12] For example, researchers have used the Antares-FFz system to track tumor size and the AkaLuc-AkaLumine system to visualize CAR-T cells within the same mouse, a type of experiment where the improved brightness of furimazine analogs like Hydrofurimazine is highly beneficial.[12]

Figure 3: Logical relationship in a dual-luciferase imaging experiment.

Conclusion and Future Directions

Hydrofurimazine represents a significant advancement in bioluminescence imaging, directly addressing the solubility limitations of furimazine to provide researchers with a more robust and sensitive tool for in vivo studies.[8] Its ability to generate brighter and more sustained signals has expanded the utility of the NanoLuc® luciferase system, enabling more sophisticated and quantitative longitudinal studies in areas such as oncology and virology.[12][19] While the subsequent development of fluorofurimazine has offered even greater brightness, Hydrofurimazine remains a pivotal development, ideal for studies requiring prolonged signal kinetics.[8] The continued evolution of luciferin (B1168401) engineering, exemplified by the development of Hydrofurimazine, promises to further enhance the capabilities of bioluminescence imaging, allowing scientists to visualize complex biological processes with ever-increasing clarity and precision.[1]

References

- 1. Advances in bioluminescence imaging: New probes from old recipes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spiedigitallibrary.org [spiedigitallibrary.org]

- 3. Current advances in the development of bioluminescent probes toward spatiotemporal trans-scale imaging [jstage.jst.go.jp]

- 4. Advances in bioluminescence imaging: new probes from old recipes [escholarship.org]

- 5. Advances in bioluminescence imaging: new probes from old recipes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. promegaconnections.com [promegaconnections.com]

- 7. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals [promega.com]

- 8. benchchem.com [benchchem.com]

- 9. Current advances in the development of bioluminescent probes toward spatiotemporal trans-scale imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals [promega.kr]

- 14. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals | Springer Nature Experiments [experiments.springernature.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. tribioscience.com [tribioscience.com]

- 18. excenen.com [excenen.com]

- 19. NanoBiT System and Hydrofurimazine for Optimized Detection of Viral Infection in Mice—A Novel in Vivo Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 20. NanoBiT System and Hydrofurimazine for Optimized Detection of Viral Infection in Mice-A Novel in Vivo Imaging Platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Hydrofurimazine|CAS 2179052-10-7|DC Chemicals [dcchemicals.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Nano-Glo® Fluorofurimazine In Vivo Substrate (FFz) [promega.com]

Understanding Hydrofurimazine Pharmacokinetics in Small Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrofurimazine (HFz) is a synthetic analog of furimazine, the substrate for the highly sensitive NanoLuc® luciferase. In the realm of preclinical research, particularly in small animal models, bioluminescence imaging is a pivotal tool for non-invasively monitoring biological processes in real-time. The development of hydrofurimazine has addressed a significant limitation of its predecessor, furimazine, namely its poor aqueous solubility and bioavailability.[1][2][3][4][5][6][7][8][9][10][11] Hydrofurimazine's enhanced solubility allows for the administration of higher doses, leading to brighter and more sustained bioluminescent signals in vivo.[1][2][3][4][5][6][7][8][9][10][11] This technical guide provides a comprehensive overview of the current understanding of hydrofurimazine's pharmacokinetics in small animal models, focusing on practical experimental protocols and data interpretation.

Pharmacokinetic Profile of Hydrofurimazine

A complete quantitative pharmacokinetic profile for hydrofurimazine in small animal models has not yet been extensively published. The majority of available literature focuses on the pharmacodynamic output—the intensity and duration of light emission—as an indicator of the substrate's in vivo performance.

Qualitative Pharmacokinetic Characteristics

The enhanced aqueous solubility of hydrofurimazine directly contributes to its improved pharmacokinetic properties compared to furimazine. This leads to a more favorable profile for in vivo imaging studies.

| Parameter | Observation in Small Animal Models (Mice) | Implication |

| Absorption | Following intraperitoneal (i.p.) injection, hydrofurimazine is readily absorbed, leading to robust light emission. | Good bioavailability via a common administration route. |

| Distribution | The substrate distributes effectively to various tissues, including deep tissues, enabling the imaging of reporters in organs like the liver.[2][4] | Suitable for whole-body imaging applications. |

| Time to Peak Signal | Exhibits a slower onset to peak bioluminescence compared to furimazine.[2] | Suggests a more gradual absorption and/or distribution phase. |

| Duration of Signal | Provides a significantly more prolonged and sustained light emission in vivo.[2][4] | Allows for longer imaging windows and the study of dynamic processes over extended periods. |

Quantitative Pharmacokinetic Parameters

To date, specific quantitative pharmacokinetic parameters for hydrofurimazine, such as Cmax, Tmax, elimination half-life (t½), volume of distribution (Vd), and clearance (CL), have not been reported in peer-reviewed literature. The following table serves as a template for the types of data that are needed to fully characterize the pharmacokinetic profile of hydrofurimazine. The absence of this data represents a current knowledge gap in the field.

| Parameter | Description | Value in Mice (Not Yet Reported) |

| Cmax | Maximum plasma concentration | - |

| Tmax | Time to reach maximum plasma concentration | - |

| t½ | Elimination half-life | - |

| Vd | Volume of distribution | - |

| CL | Clearance | - |

| AUC | Area under the plasma concentration-time curve | - |

Experimental Protocols

Detailed methodologies are crucial for the successful and reproducible application of hydrofurimazine in preclinical research. The following sections outline key experimental protocols.

Animal Models

The most commonly used small animal model for studies involving hydrofurimazine is the mouse. Various strains, including BALB/c and nude (athymic) mice, have been successfully used.[1][8] The choice of strain will depend on the specific research question, for example, the use of immunodeficient strains for xenograft tumor models.

Formulation and Administration of Hydrofurimazine

Proper formulation is critical for achieving optimal in vivo performance. Due to its improved solubility, hydrofurimazine can be prepared in simple aqueous solutions or in formulations designed to prolong its release.

Formulation with Poloxamer P-407 (P-407) for Sustained Release:

Poloxamer P-407 is a non-ionic surfactant that can be used to create a thermo-responsive gel, which is liquid at room temperature but forms a gel at body temperature, providing a sustained-release depot for the administered compound.[4][11]

-

Materials:

-

Hydrofurimazine (lyophilized powder)

-

Poloxamer P-407 (Pluronic® F-127)

-

Sterile, endotoxin-free phosphate-buffered saline (PBS) or Dulbecco's PBS (DPBS)

-

Sterile vials

-

-

Protocol:

-

Aseptically weigh the desired amount of lyophilized hydrofurimazine and P-407 into a sterile vial. A common preparation involves co-lyophilizing the substrate with P-407.

-

Prior to injection, reconstitute the lyophilized mixture with cold (4°C) sterile PBS or DPBS to the desired final concentration.

-

Gently swirl the vial to dissolve the contents. Avoid vigorous vortexing to prevent foaming. The solution should be kept on ice until administration.

-

The typical dose of hydrofurimazine administered is in the range of 1 to 5 µmol per mouse.[1]

-

Administration:

-

Intraperitoneal (i.p.) Injection: This is the most common route of administration for hydrofurimazine in imaging studies. It allows for rapid absorption and distribution.

-

Intravenous (i.v.) Injection: This route provides immediate systemic circulation and can be used for studies requiring precise control over the initial plasma concentration.

Protocol for a Pharmacokinetic Study in Mice

This protocol provides a general framework for conducting a pharmacokinetic study to determine the plasma concentration-time profile of hydrofurimazine.

-

Animal Preparation:

-

Acclimatize mice to the housing conditions for at least one week prior to the study.

-

House animals individually or in small groups, with free access to food and water.

-

On the day of the study, weigh each mouse to ensure accurate dosing.

-

-

Dosing:

-

Administer the prepared hydrofurimazine formulation via the desired route (e.g., i.p. or i.v.).

-

Record the exact time of administration for each animal.

-

-

Serial Blood Sampling:

-

Collect blood samples at predetermined time points. A typical schedule for an i.p. dose might be: 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

-

The submandibular or saphenous vein are suitable sites for repeated, small-volume blood collection.[1][4][12][13][14]

-

For each time point, collect approximately 20-50 µL of blood into a microcentrifuge tube containing an anticoagulant (e.g., EDTA).

-

A terminal blood sample can be collected via cardiac puncture under anesthesia at the final time point.

-

-

Plasma Preparation:

-

Immediately after collection, centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

-

Carefully transfer the plasma supernatant to a new, labeled microcentrifuge tube.

-

Store the plasma samples at -80°C until analysis.

-

Analytical Method for Quantification of Hydrofurimazine in Plasma

While a specific, validated analytical method for hydrofurimazine has not been published, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard for quantifying small molecules in biological matrices.[15][16][17][18]

-

Principle: LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.

-

Sample Preparation:

-

Protein precipitation is a common method to extract the drug from plasma. Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard to the plasma sample.

-

Vortex the mixture to precipitate the proteins.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant containing the hydrofurimazine to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

The specific chromatographic conditions (column, mobile phase, gradient) and mass spectrometric parameters (ion transitions, collision energy) would need to be optimized for hydrofurimazine.

-

A calibration curve using known concentrations of hydrofurimazine in blank plasma is required for accurate quantification.

-

Visualizations: Pathways and Workflows

NanoLuc® Luciferase Reaction with Hydrofurimazine

Hydrofurimazine serves as the substrate for NanoLuc® luciferase. The enzyme catalyzes the oxidation of hydrofurimazine in the presence of molecular oxygen, resulting in the emission of a high-intensity, blue-green light.[3][5][6][19]

Caption: Bioluminescent reaction of hydrofurimazine catalyzed by NanoLuc® luciferase.

Experimental Workflow for In Vivo Bioluminescence Imaging

A typical workflow for an in vivo imaging study using hydrofurimazine involves several key steps, from animal preparation to data analysis.[20][21][22][23][24]

Caption: A typical workflow for an in vivo bioluminescence imaging experiment.

Potential Metabolic Pathways of Hydrofurimazine

The metabolism of hydrofurimazine has not been explicitly studied. However, based on the metabolism of other coelenterazine-type molecules, it is likely to undergo Phase I and Phase II metabolic transformations in the liver.[25][26][27][28][29] The following diagram illustrates potential, speculative metabolic pathways.

Caption: Speculative metabolic pathways for hydrofurimazine in small animal models.

Conclusion and Future Directions

Hydrofurimazine represents a significant advancement for in vivo bioluminescence imaging, offering superior brightness and signal duration due to its enhanced solubility and bioavailability. While its pharmacodynamic advantages are well-documented, a comprehensive understanding of its pharmacokinetics is still emerging. The lack of published quantitative data on parameters such as Cmax, Tmax, and half-life highlights a critical area for future research. Such studies, employing the protocols outlined in this guide, would provide a more complete picture of hydrofurimazine's absorption, distribution, metabolism, and excretion (ADME) profile. This knowledge will enable researchers to further optimize dosing regimens, better interpret imaging data, and ultimately enhance the precision and reliability of preclinical studies that rely on this powerful reporter system. Additionally, studies focused on identifying the specific metabolites of hydrofurimazine will be crucial for a thorough understanding of its in vivo fate and potential for any off-target effects.

References

- 1. A modified serial blood sampling technique and utility of dried-blood spot technique in estimation of blood concentration: application in mouse pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Sampling methods for pharmacokinetic studies in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals | Springer Nature Experiments [experiments.springernature.com]

- 11. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 15. Small Molecules Quantitation | Proteomics [medicine.yale.edu]

- 16. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.plos.org [journals.plos.org]

- 18. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma | MDPI [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. revvity.com [revvity.com]

- 22. researchgate.net [researchgate.net]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. biotium.com [biotium.com]

- 27. mdpi.com [mdpi.com]

- 28. Coelenterazine-Dependent Luciferases as a Powerful Analytical Tool for Research and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. chemistry.illinois.edu [chemistry.illinois.edu]

The Enduring Glow: A Technical Guide to Hydrofurimazine for Advanced Longitudinal In Vivo Imaging

For researchers, scientists, and drug development professionals, the ability to non-invasively monitor biological processes in real-time over extended periods is paramount. Hydrofurimazine (HFz), a novel substrate for the NanoLuc® luciferase, has emerged as a powerful tool in bioluminescence imaging (BLI), offering significant advantages for longitudinal studies. This guide provides an in-depth technical overview of Hydrofurimazine, its core benefits, and practical considerations for its application in preclinical research.

Hydrofurimazine was developed to overcome the limitations of its predecessor, furimazine (Fz), primarily its poor aqueous solubility and bioavailability, which restricted the achievable signal intensity in vivo.[1][2] By enhancing these properties, Hydrofurimazine allows for the delivery of higher substrate doses, leading to brighter and more sustained light emission from NanoLuc-expressing cells and tissues.[1][3] This key advantage enables researchers to track cellular events with high temporal resolution over longer durations, a critical requirement for longitudinal studies in oncology, immunology, and other therapeutic areas.[3][4]

Key Advantages of Hydrofurimazine for Longitudinal Studies

The primary benefits of Hydrofurimazine for long-term in vivo imaging are rooted in its improved physicochemical properties and the inherent characteristics of the NanoLuc luciferase system.

-

Enhanced Brightness and Signal Duration: The most significant advantage of Hydrofurimazine is its ability to generate a more intense and prolonged bioluminescent signal compared to furimazine.[3] This is a direct result of its increased aqueous solubility, which permits higher administrative doses.[1][5] The sustained emission allows for repeated imaging sessions over extended periods without significant signal decay, crucial for accurately monitoring dynamic biological processes.[6]

-

High Signal-to-Background Ratio: Bioluminescence imaging, in general, offers a high signal-to-background ratio due to the absence of external excitation light, which eliminates autofluorescence.[3][7] Hydrofurimazine, like other NanoLuc substrates, produces negligible spontaneous emission in the absence of the luciferase enzyme, ensuring that the detected signal is a true representation of the biological reporter's activity.[6]

-

ATP-Independent Reaction: The NanoLuc luciferase system does not require adenosine (B11128) triphosphate (ATP) as a cofactor for its light-emitting reaction.[3][8] This makes it particularly well-suited for studying biological processes in the extracellular space or in environments where ATP levels may be variable or limited, providing a more consistent and reliable signal over time.

-

Suitability for Dual-Luciferase Imaging: The orthogonal nature of the NanoLuc system with firefly luciferase (FLuc) and its derivatives allows for the simultaneous monitoring of two distinct biological events within the same animal.[1][6] The enhanced brightness provided by Hydrofurimazine makes the NanoLuc-based reporter system, such as Antares, a more comparable partner to bright red-shifted firefly luciferase systems like AkaLuc.[1][6]

Comparative Performance of Hydrofurimazine

The selection of a luciferase-substrate pair is a critical decision in designing in vivo imaging studies. The following tables summarize the quantitative data comparing Hydrofurimazine with other commonly used bioluminescent systems.

| Feature | Furimazine (Fz) | Hydrofurimazine (HFz) | Fluorofurimazine (FFz) | AkaLumine (with AkaLuc) | D-luciferin (with FLuc) |

| Relative Brightness | Lower | Higher than Fz [6] | Higher than HFz[3][6] | Similar to Antares-HFz[1][6] | Lower than NanoLuc systems[8] |

| Signal Duration | Shorter | More prolonged than Fz [3][6] | Sustained | Sustained | Variable |

| Aqueous Solubility | Poor (2.8 mM in PEG-300)[6] | High (28 mM in PEG-300) [6] | High[6] | Good | Good |